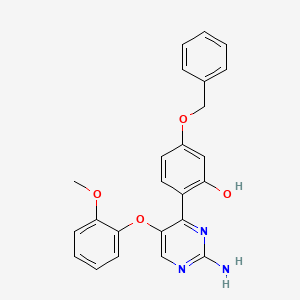

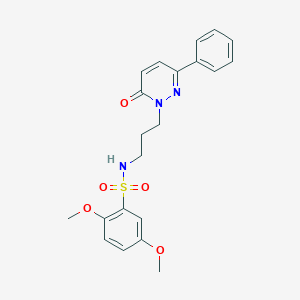

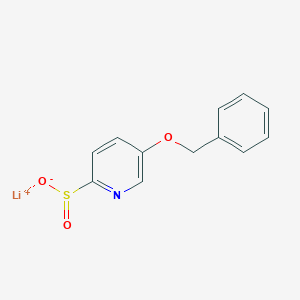

![molecular formula C22H24N6O6 B2513461 Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate CAS No. 898443-48-6](/img/structure/B2513461.png)

Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecule features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This structure is typical of esters .Chemical Reactions Analysis

Esters can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap, a process called saponification . Esters can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The research related to Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate primarily focuses on the synthesis and structural analysis of complex heterocyclic compounds. For instance, studies by Lavergne, Viallefont, and Daunis (1975) explored the condensation reactions involving ethyl acetoacetate and various diamino-oxo-dihydro-triazines, yielding compounds with potential for further chemical modifications (Lavergne, Viallefont, & Daunis, 1975). Similarly, research by Kurasawa et al. (1988) on the transformation of 1,5-benzoxazepines into spirobenzoxazoles and pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines, highlighted the potential of ethoxycarbonyl derivatives in facilitating novel ring transformations (Kurasawa et al., 1988).

Potential Biological Activity

A study by Badrey and Gomha (2012) synthesized novel triazines and triazepines from 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine, demonstrating the compound's role as a key precursor for creating potential anti-tumor agents (Badrey & Gomha, 2012). This underscores the importance of such ethoxycarbonyl compounds in medicinal chemistry research, especially in the synthesis of compounds with potential therapeutic applications.

Heterocyclic Chemistry Developments

Further advancements in heterocyclic chemistry were evident in the work of Atta and Ashry (2011), who synthesized triazolo[4,3-a]quinoxalines and their halogenopyrazolyl analogs, showcasing the versatility of ethoxycarbonyl compounds in creating diverse heterocyclic frameworks (Atta & Ashry, 2011). These findings are instrumental in expanding the scope of synthetic organic chemistry and exploring new chemical entities.

Propriétés

IUPAC Name |

ethyl 2-[1-(2-ethoxy-2-oxoethyl)-9-methyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-7-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O6/c1-4-33-16(29)12-27-20(31)18-19(25(3)22(27)32)23-21-26(18)11-15(14-9-7-6-8-10-14)24-28(21)13-17(30)34-5-2/h6-10H,4-5,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXYUXYSMXPYNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OCC)C4=CC=CC=C4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16626711 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

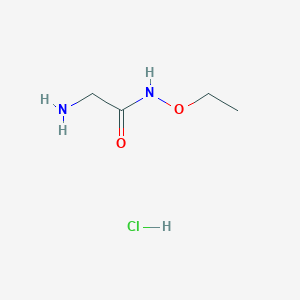

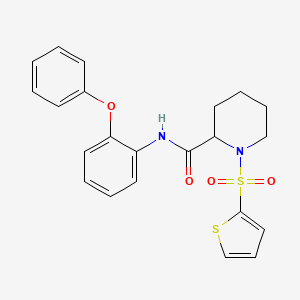

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)

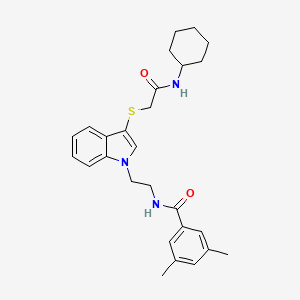

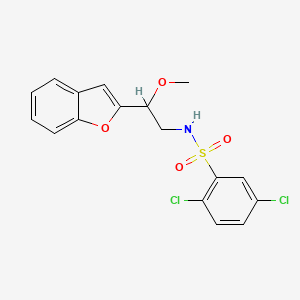

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2513398.png)

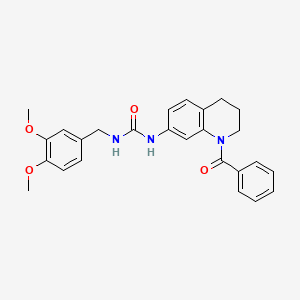

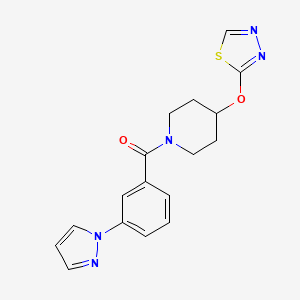

![2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2513399.png)